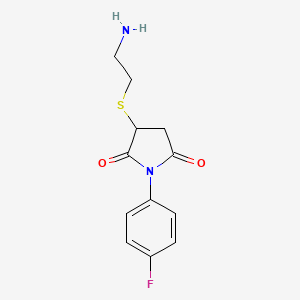

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with an aminoethylsulfanyl group and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Aminoethylsulfanyl Group: The aminoethylsulfanyl group can be attached through a nucleophilic substitution reaction involving an appropriate thiol and an aminoethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine ring, potentially forming alcohol derivatives.

Substitution: The aminoethylsulfanyl group can participate in substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the pyrrolidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Aminoethylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

3-(2-Aminoethylsulfanyl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, which can lead to different pharmacokinetic and pharmacodynamic properties.

3-(2-Aminoethylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: The methyl group can influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the fluorophenyl group in 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, a compound with the molecular formula , has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-fluorophenyl group and an aminoethyl sulfanyl moiety. These structural components contribute to its potential interactions within biological systems. The molecular weight of the compound is approximately 268.31 g/mol, and it is classified under substituted pyrrolidine-2,5-diones, known for various pharmacological effects including anticonvulsant, anticancer, and anti-inflammatory activities .

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, studies have shown that certain analogs can effectively inhibit seizures in animal models through mechanisms involving modulation of neuronal voltage-sensitive sodium channels .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The presence of the fluorobenzyl group is believed to enhance its binding affinity to cancer-related targets .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Compounds in this class have shown significant inhibition of cytokine production, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methodologies involve the reaction of pyrrolidine derivatives with appropriate electrophiles under controlled conditions to introduce the desired functional groups. The choice of synthetic route can influence the yield and purity of the final product .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 3-Aminopropyl-pyrrolidine-2,5-dione | Structure | Anticonvulsant |

| N-(4-Fluorobenzyl)-pyrrolidine-2,5-dione | Structure | Anticancer |

| 3-(Aminomethyl)-pyrrolidine-2,5-dione | Structure | Anti-inflammatory |

This table illustrates how variations in substituent groups influence biological activity and selectivity against specific targets.

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Study : In a study evaluating the effects on HepG2 liver cancer cells, derivatives similar to this compound demonstrated potent antiproliferative effects compared to traditional chemotherapeutics like doxorubicin .

- Anti-inflammatory Research : A series of experiments focused on PBMC cultures showed that treatment with this compound significantly reduced cytokine levels in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOBWGLMALEZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373362 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400063-27-6 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.